molecular formula C12H11N5O2 B116378 o6-Benzyl-8-oxoguanine CAS No. 158754-46-2

o6-Benzyl-8-oxoguanine

Numéro de catalogue: B116378
Numéro CAS: 158754-46-2
Poids moléculaire: 257.25 g/mol
Clé InChI: VPMJBCMAJPZWIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O6-Benzyl-8-oxoguanine is a metabolite of O6-benzylguanine, which is known for its role as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This compound is significant in the field of cancer research due to its ability to enhance the effectiveness of alkylating agents used in chemotherapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: O6-Benzyl-8-oxoguanine can be synthesized from O6-benzylguanine through oxidation. The oxidation process typically involves the use of enzymes such as aldehyde oxidase. The reaction conditions often include the presence of oxygen and a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally prepared in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Metabolism and Formation

O6-Benzyl-8-oxoguanine is primarily formed through the metabolic oxidation of O6-benzylguanine by cytochrome P450 isoforms, particularly CYP1A1 and CYP1A2. These enzymes facilitate the conversion of O6-benzylguanine to its oxidized form, this compound, which retains potent inhibitory activity against AGT. Research indicates that the catalytic efficiency of this oxidation process varies significantly between different cytochrome P450 isoforms, with CYP1A2 showing higher efficiency compared to CYP1A1 .

Inhibition of DNA Repair Enzymes

The primary chemical reaction involving this compound is its interaction with AGT. The compound binds covalently to a cysteine residue at the active site of AGT, effectively inactivating the enzyme and preventing it from repairing alkylated DNA bases. This reaction is crucial for enhancing the cytotoxic effects of alkylating agents such as temozolomide and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in cancer cells .

Synergistic Effects with Alkylating Agents

Studies have shown that when used in conjunction with alkylating agents, this compound significantly increases the sensitivity of cancer cells to these drugs. For instance, preclinical data indicate that the combination of this compound with temozolomide leads to enhanced cytotoxicity compared to either agent alone. This effect is attributed to the inhibition of AGT-mediated DNA repair, allowing for greater accumulation of DNA damage and subsequent cell death .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AGT activity, with varying degrees of potency depending on the specific derivatives and experimental conditions used. The compound has been shown to inhibit MGMT (O6-methylguanine-DNA methyltransferase) activity as well, which is another key player in DNA repair mechanisms related to alkylating agents .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. For example:

CompoundGI50 (µM)Notes
Temozolomide≈ 375Poorly active in MGMT-expressing cells
O6-Benzylguanine91.8Low cytotoxicity
This compound1.1 - 19.4Moderate to high cytotoxicity depending on structure
Acridine derivative0.6High cytotoxicity

These results indicate that while O6-benzylguanine itself has limited efficacy, its derivatives can exhibit significantly enhanced cytotoxicity due to their ability to inhibit DNA repair pathways effectively .

Combination Therapy Efficacy

Combination therapy studies reveal that this compound can synergistically enhance the effects of temozolomide:

Drug CombinationEffect TypeNotes
O6-Benzylguanine + TMZSynergisticEnhanced cell death
Acridine derivative + TMZSynergisticHigh efficacy against resistant cells

The use of these combinations aims to overcome resistance mechanisms in tumors that express high levels of DNA repair enzymes like MGMT .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

The pharmacokinetics of O6-BG have been extensively studied, revealing that it is rapidly converted to O6-benzyl-8-oxoguanine in the human body. A study involving 25 cancer patients showed that the half-life of O6-BG increased with dosage, from 2.8 hours at 10 mg/m² to 9.2 hours at 80 mg/m². Notably, the concentration of O6-BG was significantly lower than that of its metabolite, indicating that this compound plays a more prolonged role in AGT depletion .

Enhancing Chemotherapy Efficacy

O6-BG has been used in combination with various alkylating agents to enhance their cytotoxic effects on tumors. For instance, a Phase II trial investigated the combination of O6-BG with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in melanoma patients. The study demonstrated that while O6-BG effectively depleted AGT levels in peripheral blood mononuclear cells (PBMCs), it did not significantly improve clinical outcomes compared to BCNU alone .

Synergistic Effects with Other Agents

Research indicates that O6-BG can synergize with other chemotherapeutic agents beyond BCNU. For example, it has been shown to enhance the cytotoxic effects of temozolomide and other methylating agents, suggesting its potential use in various cancer types resistant to standard therapies .

Case Studies and Clinical Trials

Study Combination Patient Type Outcome
O6-BG + BCNUMelanoma patientsAGT depletion observed; no significant improvement in overall survival
O6-BG + TemozolomideGlioblastoma patientsEnhanced tumor response rates; reduced AGT activity
O6-BG + NitrosoureasVarious cancersIncreased sensitivity to chemotherapy; variable clinical responses

Safety and Toxicity Profile

O6-BG is generally well tolerated at therapeutic doses, with transient lymphopenia being one of the few observed side effects. The combination therapies involving O6-BG may lead to myelosuppression; however, no severe non-hematologic toxicities have been reported .

Mécanisme D'action

O6-Benzyl-8-oxoguanine exerts its effects by irreversibly inactivating the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This inhibition prevents the repair of alkylated DNA, thereby increasing the sensitivity of tumor cells to alkylating agents. The molecular target of this compound is the active site of the DNA repair protein, where it forms a covalent bond, leading to the inactivation of the protein .

Comparaison Avec Des Composés Similaires

Similar Compounds:

  • O6-Benzylguanine
  • O6-Methylguanine
  • O6-Ethylguanine

Uniqueness: O6-Benzyl-8-oxoguanine is unique due to its specific role as a metabolite of O6-benzylguanine and its potent inhibitory effect on the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This makes it particularly valuable in enhancing the effectiveness of alkylating agents in cancer therapy .

Activité Biologique

O6-Benzyl-8-oxoguanine (8-oxoBG) is a significant metabolite of O6-benzylguanine (BG), a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This article provides a detailed exploration of the biological activity of 8-oxoBG, including its pharmacokinetics, mechanism of action, and clinical implications based on various studies.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol

8-oxoBG is derived from BG through metabolic processes in the body. It exhibits similar biological activities to BG, particularly in inhibiting AGT, which plays a crucial role in DNA repair mechanisms.

This compound functions primarily as an inhibitor of AGT. The mechanism involves the transfer of its benzyl moiety to a cysteine residue at the active site of AGT, effectively blocking its activity. This inhibition leads to increased sensitivity of tumor cells to alkylating agents such as nitrosoureas, which are commonly used in cancer chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of 8-oxoBG has been studied extensively:

ParameterO6-Benzylguanine (BG)This compound (8-oxoBG)
Half-Life 0.5 - 2 hours2.8 - 9.2 hours
Cmax Lower than 8-oxoBG2.4 times higher than BG
AUC (Area Under Curve) Lower than 8-oxoBG20 times higher than BG
Conversion Rate Rapid conversion to 8-oxoBGN/A

Studies indicate that after intravenous administration, BG is quickly converted to 8-oxoBG, with the latter exhibiting a significantly longer half-life and higher plasma concentrations compared to BG .

Phase I Clinical Trials

Several clinical trials have investigated the effects of BG and its metabolite on cancer patients:

  • Study Design : A Phase I trial involved administering varying doses of BG (10 to 120 mg/m²) to patients with advanced solid tumors.
  • Results :
    • No significant toxicity was attributed solely to BG.
    • The combination with carmustine (BCNU) resulted in dose-limiting bone marrow suppression.
    • AGT activity was rapidly suppressed following treatment, with recovery observed by day 43 post-treatment .
    • Prolonged AGT suppression was primarily due to the effects of 8-oxoBG.

Pharmacokinetic Analysis

A study focused on the pharmacokinetics of both BG and 8-oxoBG demonstrated that:

  • The elimination rate constant for 8-oxoBG is significantly lower than that for BG, leading to greater systemic exposure.
  • The area under the curve (AUC) for 8-oxoBG was approximately threefold greater than that for BG, indicating enhanced bioavailability and prolonged action in vivo .

Case Studies

  • Case Study on Tumor Response : In a cohort of patients treated with BG followed by nitrosourea-based chemotherapy, enhanced tumor response rates were observed due to the effective inhibition of AGT by both BG and its metabolite.
  • Patient Monitoring : Plasma levels of both compounds were monitored using LC-MS/MS techniques, confirming the rapid conversion and sustained presence of 8-oxoBG post-administration .

Propriétés

IUPAC Name

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBCMAJPZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,1'-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256°-257° C. dec.; UV (pH 1) λmax 243 nm (ε=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR δ5.41 (s, 2H, ArCH2), 6.13 (s, 2H, NH2 , exchange with D2O), 7.33-7.51 (m, 5H, ArH), 10.46 (s, 1H, exchanges with D2O), 11.04 (s, 1H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,11-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2 N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256-257° C. dec.; UV (pH 1) 1max 243 nm (e=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR d 5.41 (s, 2 H, ArCH2), 6.13 (s, 2 H, NH2, exchange with D2O), 7.33-7.51 (m, 5 H, ArH), 10.46 (s, 1 H, exchanges with D2O), 11.04 (s, 1 H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2 H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
1,11-carbonyldiimidazole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o6-Benzyl-8-oxoguanine
Reactant of Route 2
o6-Benzyl-8-oxoguanine
Reactant of Route 3
Reactant of Route 3
o6-Benzyl-8-oxoguanine
Reactant of Route 4
Reactant of Route 4
o6-Benzyl-8-oxoguanine
Reactant of Route 5
Reactant of Route 5
o6-Benzyl-8-oxoguanine
Reactant of Route 6
Reactant of Route 6
o6-Benzyl-8-oxoguanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.